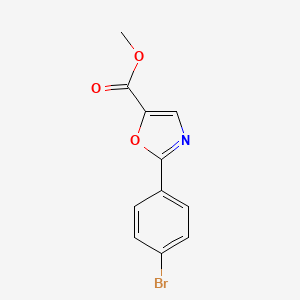
Methyl 2-(4-bromophenyl)oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモフェニル)オキサゾール-5-カルボン酸メチルは、オキサゾールファミリーに属する複素環式化合物です。オキサゾールは、1つの酸素原子と1つの窒素原子を含む5員環芳香族環です。この特定の化合物は、オキサゾール環の2位にブロモフェニル基、5位にカルボン酸エステル基が存在することを特徴としています。
準備方法
合成経路および反応条件
2-(4-ブロモフェニル)オキサゾール-5-カルボン酸メチルの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、4-ブロモベンゾイルクロリドとグリシンメチルエステルを塩基の存在下で反応させ、続いて環化させてオキサゾール環を形成することです。反応条件には、しばしばジクロロメタンなどの溶媒と、トリエチルアミンなどの触媒の使用が含まれます。
工業生産方法
この化合物の工業生産方法は、同様の合成経路をより大規模に採用することがあります。連続フローリアクターと自動システムの使用は、生産プロセスの効率と収率を向上させることができます。温度、圧力、反応時間などの反応条件の最適化は、大規模合成に不可欠です。
化学反応の分析
反応の種類
2-(4-ブロモフェニル)オキサゾール-5-カルボン酸メチルは、次のような様々な化学反応を起こす可能性があります。
置換反応: 適切な条件下で、臭素原子はアミンやチオールなどの他の求核剤で置換することができます。
酸化と還元: オキサゾール環は、酸化または還元されて異なる誘導体を形成することができます。
カップリング反応: この化合物は、鈴木-宮浦カップリング反応に関与して、ビアリル化合物を形成することができます。
一般的な試薬と条件
置換反応: ジメチルホルムアミド (DMF) などの極性非プロトン性溶媒中で、水素化ナトリウム (NaH) や炭酸カリウム (K2CO3) などの試薬が一般的に使用されます。
酸化と還元: 過マンガン酸カリウム (KMnO4) などの酸化剤または水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用することができます。
カップリング反応: 鈴木-宮浦カップリング反応には、通常、パラジウム触媒とボロン酸が使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の応用
化学: より複雑な分子や材料を合成するためのビルディングブロックとして役立ちます。
生物学: この化合物は、予備研究において、抗菌剤および抗がん剤として可能性を示しています。
医学: その誘導体は、様々な疾患の治療における治療の可能性について調査されています。
工業: この化合物は、導電率や安定性の向上など、独自の特性を持つ新素材の開発に使用することができます。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability.
作用機序
2-(4-ブロモフェニル)オキサゾール-5-カルボン酸メチルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、特定の経路の阻害または活性化を引き起こす可能性があります。ブロモフェニル基とオキサゾール環の存在は、これらの標的への結合親和性と特異性を高める可能性があります。
類似の化合物との比較
類似の化合物
- 2-(4-クロロフェニル)オキサゾール-5-カルボン酸メチル
- 2-(4-フルオロフェニル)オキサゾール-5-カルボン酸メチル
- 2-(4-メチルフェニル)オキサゾール-5-カルボン酸メチル
独自性
2-(4-ブロモフェニル)オキサゾール-5-カルボン酸メチルは、臭素原子の存在により、その反応性と生物活性を著しく変化させる可能性があるため、ユニークです。臭素原子は、様々な置換反応に関与することができ、多様な誘導体を合成するための汎用性の高い中間体となっています。さらに、ブロモフェニル基は、特定の分子標的への化合物の結合親和性を高める可能性があり、治療効果の向上につながる可能性があります。
類似化合物との比較
Similar Compounds
- Methyl 2-(4-chlorophenyl)oxazole-5-carboxylate
- Methyl 2-(4-fluorophenyl)oxazole-5-carboxylate
- Methyl 2-(4-methylphenyl)oxazole-5-carboxylate
Uniqueness
Methyl 2-(4-bromophenyl)oxazole-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the bromophenyl group can enhance the compound’s binding affinity towards specific molecular targets, potentially leading to improved therapeutic efficacy.
生物活性
Methyl 2-(4-bromophenyl)oxazole-5-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and comparative studies with related compounds, highlighting its therapeutic potential.
Chemical Structure and Properties
This compound features an oxazole ring substituted with a bromophenyl group at the para position, along with a carboxylate ester. The molecular formula is C12H10BrNO3, and it has a molecular weight of approximately 332.15 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. Comparative studies have shown that derivatives of oxazole compounds often exhibit enhanced antimicrobial activity due to structural modifications.
2. Anticancer Potential
The compound has shown promise in cancer research, particularly in its interaction with cancer cell lines. For instance, studies have reported its cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by flow cytometry assays indicating dose-dependent effects on cell viability.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| MEL-8 | 12.34 | Cell cycle arrest |
Mechanistic Studies
Investigations into the binding affinity of this compound to specific biological targets have provided insights into its mechanism of action. Molecular docking studies suggest that the compound interacts favorably with proteins involved in cancer progression and apoptosis pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 2-(3-bromophenyl)oxazole-5-carboxylate | Similar oxazole structure but different bromine position | Different biological activity profile |
| Ethyl 2-(4-chlorophenyl)oxazole-5-carboxylate | Chlorine instead of bromine | Potentially different reactivity |
| Methyl 2-(4-methoxyphenyl)oxazole-5-carboxylate | Methoxy group addition | Enhanced solubility and altered bioactivity |
This table illustrates how variations in substituents can lead to significant differences in biological activity.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Anticancer Activity : In vitro experiments conducted on MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of p53 protein expression and activation of caspase-3, leading to apoptosis.
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties against E. coli and Staphylococcus aureus revealed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
特性
CAS番号 |
1206984-00-0 |
|---|---|
分子式 |
C11H8BrNO3 |
分子量 |
282.09 g/mol |
IUPAC名 |
methyl 2-(4-bromophenyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-13-10(16-9)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChIキー |
HYSJNXQDPDRMRI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(O1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















